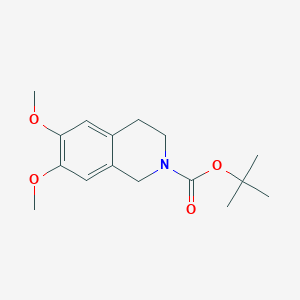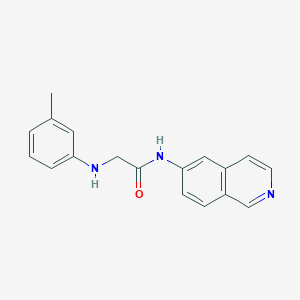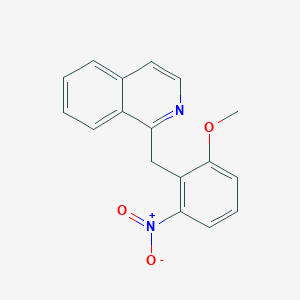
1-(2-Methoxy-6-nitrobenzyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-6-nitrobenzyl)isoquinoline is an organic compound with the molecular formula C17H14N2O3 and a molecular weight of 294.3 g/mol This compound is characterized by the presence of an isoquinoline core substituted with a 2-methoxy-6-nitrobenzyl group
Métodos De Preparación
The synthesis of 1-(2-Methoxy-6-nitrobenzyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 2-methoxy-6-nitrobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Análisis De Reacciones Químicas
1-(2-Methoxy-6-nitrobenzyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-6-nitrobenzyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-6-nitrobenzyl)isoquinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, isoquinoline derivatives are known to inhibit cell proliferation and induce apoptosis in cancer cells by targeting key signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
1-(2-Methoxy-6-nitrobenzyl)isoquinoline can be compared with other isoquinoline derivatives such as:
Berberine: Known for its broad-spectrum anticancer activity.
Papaverine: Used as a vasodilator in medical applications.
Noscapine: Studied for its potential anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
60967-82-0 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
1-[(2-methoxy-6-nitrophenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H14N2O3/c1-22-17-8-4-7-16(19(20)21)14(17)11-15-13-6-3-2-5-12(13)9-10-18-15/h2-10H,11H2,1H3 |
Clave InChI |
JJUJLNXDCFRRKF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1CC2=NC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


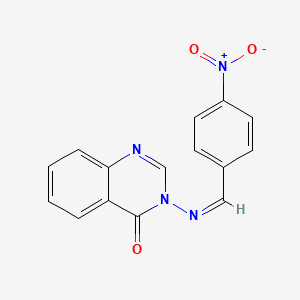
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)

![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
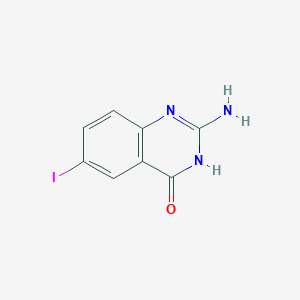
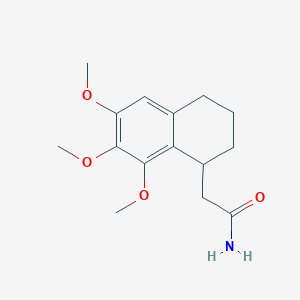
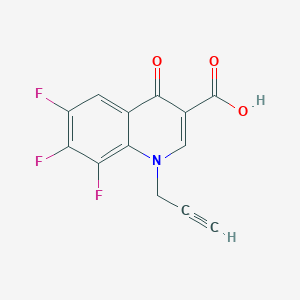
![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)
![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)


